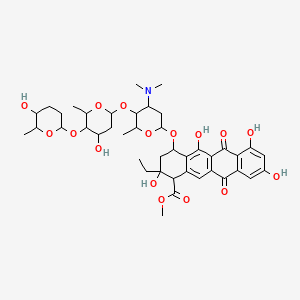

2-Hydroxyaclacinomycin N

Description

Contextualization within Anthracycline Antibiotic Research

Anthracyclines are a class of potent antineoplastic agents originally isolated from Streptomyces bacteria. researchgate.netwikipedia.org Their mechanism of action is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. wikipedia.orgnih.gov This disruption of DNA processes is particularly effective against rapidly dividing cancer cells. ontosight.ai Prominent members of this class include doxorubicin (B1662922) and daunorubicin, which are widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. researchgate.netwikipedia.org

However, the clinical utility of many anthracyclines is hampered by significant side effects, most notably cardiotoxicity. nih.govnsf.gov This has driven extensive research into developing new anthracycline derivatives with improved therapeutic indices—that is, greater anticancer activity with reduced toxicity. nsf.gov Research on compounds like 2-Hydroxyaclacinomycin N is central to this effort, as it allows scientists to study how specific structural modifications influence biological activity and toxicity profiles. ontosight.ai

Historical Perspective of Aclacinomycin Derivatives Discovery

The parent compound, aclacinomycin A, was discovered in 1975 from the fermentation broth of Streptomyces galilaeus. nih.govnih.gov This discovery was part of a broader effort to identify novel antitumor antibiotics from microbial sources. nih.gov Aclacinomycin A itself is a mixture of several related compounds, primarily A, B, and Y. nih.gov

The development of 2-hydroxyaclacinomycin derivatives came about through advances in microbial genetics and biotransformation. Researchers found that the biosynthesis of anthracyclines involves separate genetic pathways for the aglycone (the non-sugar portion) and the sugar moieties. epo.org By creating mutant strains of S. galilaeus that were blocked in the synthesis of the natural aglycone, aklavinone (B1666741), they could introduce modified aglycones into the culture medium. epo.orgbikaken.or.jp The microorganism would then glycosylate these new precursors, attaching the characteristic sugar chains to create novel anthracycline analogs. 2-Hydroxyaclacinomycin A was produced by providing a mutant S. galilaeus with 2-hydroxyaklavinone. epo.org This technique of "mutasynthesis" or microbial conversion has been instrumental in generating a wide array of aclacinomycin derivatives for research purposes. bikaken.or.jp

Significance of 2-Hydroxyaclacinomycin N as a Research Compound in Chemical Biology

In the field of chemical biology, which utilizes chemical tools to study and manipulate biological systems, 2-Hydroxyaclacinomycin N and its analogs are valuable probes. helmholtz-munich.deox.ac.ukucla.edu They allow researchers to dissect the complex mechanisms of anthracycline action. For instance, studies on aclacinomycin derivatives have revealed that not all anthracyclines have the same mode of action. While doxorubicin primarily damages DNA, some aclacinomycins, like aclarubicin, show a reduced capacity for DNA damage and instead primarily cause chromatin damage by evicting histones. nsf.gov This difference in mechanism may account for the lower cardiotoxicity observed with some aclacinomycin derivatives. nsf.gov

The study of compounds like 2-Hydroxyaclacinomycin N contributes to a deeper understanding of enzyme-substrate interactions, particularly the glycosyltransferases involved in their biosynthesis. nih.gov By observing how these enzymes process modified aglycones, scientists can gain insights into their specificity and catalytic mechanisms. acs.org This knowledge is not only fundamental to understanding microbial natural product biosynthesis but also provides a foundation for the rational design and combinatorial biosynthesis of new and potentially more effective anticancer agents. nih.gov

Interactive Data Table: Properties of Selected Anthracyclines

| Compound Name | Molecular Formula | Key Research Finding |

|---|---|---|

| 2-Hydroxyaclacinomycin A | C42H53NO16 | Specifically inhibits RNA synthesis. epo.orgmedchemexpress.com |

| Aclacinomycin A | C42H53NO15 | Inhibits topoisomerase I and II and can evict histones from chromatin. nsf.govnih.govmedchemexpress.com |

| Doxorubicin | C27H29NO11 | A widely used chemotherapy agent that inhibits topoisomerase II. researchgate.netwikipedia.org |

| Daunorubicin | C27H29NO10 | The first discovered anthracycline, effective against certain leukemias. researchgate.netwikipedia.org |

Properties

CAS No. |

80839-99-2 |

|---|---|

Molecular Formula |

C42H55NO16 |

Molecular Weight |

829.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24-25,27-31,35,39-40,44-47,50,52H,8-10,14-16H2,1-7H3 |

InChI Key |

YIQXQIBKRXRACQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |

Origin of Product |

United States |

Biosynthesis and Production Methodologies

Native Biosynthetic Pathways

The natural production of 2-Hydroxyaclacinomycin N is a multi-step process orchestrated by a series of enzymes within Streptomyces galilaeus. This pathway is a prime example of how microorganisms synthesize complex bioactive molecules.

Polyketide Biosynthesis in Streptomyces galilaeus

The core structure of 2-Hydroxyaclacinomycin N, like other anthracyclines, is assembled through a type II polyketide synthase (PKS) system. nih.gov This process begins with a starter unit, typically propionyl-CoA, and involves the sequential addition of nine malonyl-CoA extender units. mdpi.com This series of condensations, ketoreductions, and cyclizations ultimately forms the characteristic tetracyclic ring structure of the anthracycline aglycone. asm.org

Role of Aklavinone (B1666741) as a Key Precursor

Aklavinone is a pivotal intermediate in the biosynthesis of aclacinomycins. mdpi.comnih.gov Once the polyketide backbone is formed and cyclized, a series of tailoring reactions occur to produce aklavinone. This aglycone then serves as the scaffold for subsequent glycosylation steps, where sugar moieties are attached to form the final aclacinomycin molecule. nih.gov Aclacinomycin-negative mutants of S. galilaeus that are fed aklavinone can produce aclacinomycins, demonstrating the centrality of this precursor. electronicsandbooks.com

Identification and Function of Associated Genetic Clusters and Enzymes

The biosynthesis of the sugar moieties and their attachment to the aklavinone core are governed by a specific gene cluster in S. galilaeus. mdpi.comnih.gov Key enzymes encoded by this cluster play crucial roles in the formation and transfer of the deoxysugars characteristic of aclacinomycins.

| Enzyme | Gene | Function |

| TDP-D-glucose 4,6-dehydratase | aknR | Likely catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. nih.gov |

| 2,3-dehydratase | aknN | Catalyzes the C-2 deoxygenation to form TDP-3,4-diketo-2,6-dideoxy-D-glucose. nih.gov |

| Aklavinone 7-β-L-rhodosaminyltransferase | aknS | In conjunction with its auxiliary protein AknT, it attaches TDP-β-L-rhodosamine to the C7-hydroxyl group of aklavinone. nih.gov |

| Thymidylyltransferase | akn | Likely catalyzes the conversion of glucose-1-phosphate to TDP-D-glucose. nih.gov |

This table outlines the functions of key enzymes involved in the biosynthesis of aclacinomycin.

The enzyme AknS has been shown to be promiscuous, accepting various sugar donors and acceptors, which opens avenues for creating novel antibiotic analogs through combinatorial biosynthesis. nih.gov

Engineered Biosynthesis for Analog Production

The inherent flexibility of microbial biosynthetic pathways has been harnessed to produce novel anthracycline analogs with potentially improved therapeutic properties. bohrium.com Genetic engineering techniques have enabled the rational design and production of "unnatural" natural products.

Recombinant Strain Development (e.g., Protoplast Fusion)

Protoplast fusion is a technique that has been successfully employed to generate recombinant strains of Streptomyces capable of producing novel compounds. nih.govresearchgate.net By fusing protoplasts from two different mutant strains of S. galilaeus, each blocked at a specific step in the aclacinomycin biosynthetic pathway, a recombinant strain capable of producing 2-hydroxyaclacinomycins was created. nih.gov This technique facilitates genetic recombination between strains, leading to the generation of new biosynthetic capabilities. nih.gov

Hybrid Biosynthesis Approaches for Novel Anthracyclines

Hybrid biosynthesis, which involves introducing genes from one anthracycline-producing organism into another, has proven to be a powerful strategy for generating novel analogs. asm.org For instance, cloning a DNA segment from Streptomyces purpurascens into S. galilaeus resulted in the production of new anthracyclines, including glycosides of ε-rhodomycinone and novel hybrid compounds. nih.gov This approach leverages the diverse enzymatic machinery from different organisms to create molecules that combine structural features from distinct biosynthetic pathways. asm.org The heterologous expression of genes from various anthracycline biosynthetic gene clusters is a common strategy for producing new anthracyclines. nih.gov

Chemoenzymatic and De Novo Synthetic Strategies

The complex structure of anthracyclines, particularly the presence of 2-deoxyglycoside units, presents significant challenges for total chemical synthesis. Chemoenzymatic and de novo strategies are therefore critical in accessing these molecules and their analogues.

The synthesis of 2-deoxyglycosides is a formidable challenge in carbohydrate chemistry due to the absence of a directing group at the C-2 position, making the control of anomeric stereochemistry difficult. semanticscholar.orgmdpi.com Methodologies for constructing these crucial linkages can be broadly categorized into direct and indirect approaches. semanticscholar.orgmdpi.com

Direct Synthesis : This approach involves the direct coupling of an activated 2-deoxy-sugar donor with a nucleophilic acceptor (the aglycone). semanticscholar.orgmdpi.com While this is the most straightforward route, achieving high stereoselectivity is often problematic. semanticscholar.org

Indirect Synthesis : This strategy introduces a temporary guiding group at the C-2 position of the glycosyl donor. This group directs the stereochemical outcome of the glycosylation reaction, typically leading to high selectivity. Following the coupling reaction, the temporary group must be removed in subsequent steps to yield the final 2-deoxyglycoside. semanticscholar.orgmdpi.com

Other advanced methods include additions to glycals, de novo synthesis from non-carbohydrate precursors, and anomeric alkylation-based approaches. semanticscholar.org The choice of strategy depends on the specific sugar, the aglycone, and the desired stereochemical outcome.

Glycosyl halides, including bromides, chlorides, iodides, and fluorides, are among the earliest and most common donors used for synthesizing 2-deoxyglycosides. semanticscholar.org Their reactivity and the stereoselectivity of the glycosylation depend significantly on the nature of the halide leaving group. semanticscholar.org

Glycosyl Bromides and Chlorides : These are highly reactive and often unstable, necessitating their immediate use or in situ generation. semanticscholar.org The Koenigs-Knorr reaction, which employs glycosyl bromides or chlorides with promoters like silver salts, is a classic method. mdpi.com For instance, glucosyl and galactosyl bromide donors bearing a 2-thioacetyl (SAc) group have been used in an indirect method to synthesize 2-deoxyglycosides with exclusive β-configuration. mdpi.com

Glycosyl Iodides : These are even more reactive and are typically generated in situ for one-pot glycosylation procedures. researcher.life

Glycosyl Fluorides : In contrast, glycosyl fluorides are more stable and have gained popularity as glycosyl donors. Their activation requires specific promoters, often weak Lewis acids. researcher.life

The stereochemical outcome when using glycosyl halides is influenced by factors such as the solvent, promoter, and protecting groups on the sugar ring. semanticscholar.orgmdpi.com

The development of stereocontrolled glycosylation methods is central to anthracycline synthesis. Both direct and indirect approaches have been extensively explored to overcome the challenge of forming the correct anomeric linkage.

Direct Approaches: Direct glycosylation avoids the additional steps of introducing and removing a directing group. semanticscholar.org This method relies on carefully controlling reaction conditions to favor the formation of one anomer over the other. Gold-catalyzed glycosylations using alkynylbenzoate donors represent a modern direct approach that has proven effective in creating the α-fucosidic linkages in anthracyclines, though stereoselectivity can vary. nih.govresearchgate.net

| Donor | Acceptor | Catalyst/Conditions | Product | Yield | α/β Ratio |

| Donor 9 | Protected Doxorubicinone 18 | PPh₃AuNTf₂ in DCM | Protected Anthracycline 19 | 80% | 8:1 |

| Donor 12 | Protected Doxorubicinone 18 | PPh₃AuNTf₂ in DCM | Protected Anthracycline 20 | 50% | 1.5:1 |

| Donor 16 | Protected Doxorubicinone 18 | PPh₃AuNTf₂ in DCM | Protected Anthracycline 21 | 56% | Single anomer |

| Donor 17 | Protected Doxorubicinone 18 | PPh₃AuNTf₂ in DCM | Protected Anthracycline 22 | 56% | Single anomer |

| Data sourced from research on doxorubicin (B1662922) analogues. nih.gov |

Indirect Approaches: Indirect methods offer superior stereocontrol by using a temporary participating group at the C-2 position. semanticscholar.orgmdpi.com This group, such as a thioacetate (B1230152) (SAc), directs the incoming acceptor to the opposite face, resulting in a 1,2-trans glycosidic bond. mdpi.com The temporary group is then removed, commonly through desulfurization using reagents like Raney nickel, to reveal the 2-deoxy structure. mdpi.com This strategy is particularly valuable for synthesizing 2-deoxyglycosides with an exclusive β-configuration. mdpi.com

| Glycosyl Donor | Acceptor | Promoter | Yield | Configuration |

| 2-SAc Glucosyl Bromide | Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | AgOTf | 85% | Exclusive β |

| 2-SAc Galactosyl Bromide | Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | AgOTf | 86% | Exclusive β |

| Data based on the synthesis of 2-deoxyglycosides using 2-SAc glycosyl bromide donors. mdpi.com |

Mechanisms of Action and Cellular Biology

DNA-Targeting Mechanisms

The primary mode of action for this class of compounds involves direct interaction with cellular DNA, leading to the disruption of essential processes.

Anthracyclines, characterized by their planar polycyclic aromatic structures, are capable of inserting themselves between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com This process, known as intercalation, occurs when the ligand fits into a space created by the transient "opening" of the DNA structure. wikipedia.org This insertion leads to significant conformational changes in the DNA, causing it to unwind and elongate, which disrupts the normal architecture of the genetic material. patsnap.com The unwinding of the DNA helix (e.g., by 17° to 26° for various intercalators) separates the base pairs, creating a physical obstacle that interferes with the machinery of replication and transcription. wikipedia.org This physical blockage is a key factor in preventing the synthesis of new DNA and RNA strands.

Topoisomerases are vital enzymes that manage the topological state of DNA, such as supercoiling, which is essential for replication and transcription. sigmaaldrich.comyoutube.com Anthracyclines are known to interfere with the activity of both topoisomerase I and topoisomerase II. nih.gov They function by stabilizing the transient complex formed between the topoisomerase enzyme and the DNA strand. biomol.com

Specifically, these compounds trap the enzyme after it has cleaved the DNA backbone but before it can reseal the break. This results in the accumulation of stable DNA-enzyme complexes, which are converted into permanent single- and double-strand breaks in the DNA. nih.govbiomol.com This action transforms the essential topoisomerase enzymes into DNA-damaging agents, ultimately leading to a halt in DNA replication and the initiation of cell death pathways. nih.gov While some intercalators primarily inhibit topoisomerase II, others have been shown to stimulate DNA cleavage induced by topoisomerase I as well. nih.gov

A direct consequence of DNA intercalation and topoisomerase inhibition is the profound suppression of nucleic acid synthesis. uobabylon.edu.iq The physical presence of the anthracycline molecule within the DNA helix serves as a roadblock, preventing DNA and RNA polymerases from moving along the DNA template. sigmaaldrich.comlibretexts.org This directly inhibits both DNA replication and the transcription of DNA into RNA. biomol.com Research on the parent compound, aclacinomycin, has demonstrated that exposure to the drug leads to a significant reduction in the RNA content of cells, with decreases ranging from 35% to 50%, depending on the dose and duration of exposure. nih.gov This dual inhibition of both DNA and RNA synthesis effectively shuts down the production of essential genetic material and proteins, leading to the cessation of cell growth and proliferation.

Cellular Responses and Signaling Pathways

The extensive DNA damage and inhibition of macromolecular synthesis triggered by these compounds elicit a range of cellular responses, culminating in cell cycle arrest and apoptosis.

Apoptosis, or programmed cell death, is a primary outcome of treatment with DNA-damaging agents. Anthracyclines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

Intrinsic Pathway : This pathway is initiated by cellular stress, such as the DNA damage caused by 2-Hydroxyaclacinomycin N. This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which increase the permeability of the mitochondrial membrane. youtube.com This, in turn, allows for the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the dismantling of the cell. mdpi.comyoutube.com

Extrinsic Pathway : This pathway is activated by external signals, such as the binding of ligands like FasL or TNF-alpha to death receptors on the cell surface. youtube.com This binding event directly activates initiator caspases, such as caspase-8, which then triggers the same executioner caspase cascade as the intrinsic pathway, resulting in apoptosis. mdpi.comyoutube.com

The activation of signaling pathways, such as the JNK pathway, has been shown to be responsible for initiating both the intrinsic and extrinsic apoptotic responses in cells treated with cytotoxic agents. mdpi.com

In response to DNA damage, cells activate checkpoint mechanisms to halt the cell cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis. frontiersin.org Aclacinomycin has been shown to induce a significant slowdown in cell cycle progression, leading to the accumulation of cells in specific phases. nih.gov

Brief exposure of L1210 leukemia cells to aclacinomycin resulted in an irreversible accumulation of cells in the G2/M phase of the cell cycle. nih.gov Continuous exposure at lower concentrations also led to an initial accumulation in the G2/M phase, followed by an accumulation in the G1 phase after longer periods. nih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis, thereby preventing the proliferation of compromised cells. frontiersin.org

Interactive Data Table: Effect of Aclacinomycin on Cell Cycle Progression in L1210 Cells

| Treatment Condition | Observed Effect | Cell Cycle Phase Accumulation | Reference |

|---|---|---|---|

| Continuous Exposure (0.05-0.1 µg/mL) | Slowdown in cell progression | G2 + M phase (by 24 hrs), G1 phase (by 48 hrs) | nih.gov |

| Brief Exposure (0.5 µg/mL for 1 hr) | Irreversible accumulation of cells | G2 + M phase | nih.gov |

| High Concentration (0.5 µg/mL) | Halt of G1 exit, slowed S-phase passage | G1 and S phase | nih.gov |

Interactive Data Table: Inhibitory Effects of Aclacinomycin on Cell Growth

| Cell Line | Exposure Time | IC50 (50% Inhibition of Growth/Colony Formation) | Reference |

|---|---|---|---|

| Friend leukemia | 24 hr | 0.024 µg/mL | nih.gov |

| L1210 | 24 hr | 0.053 µg/mL | nih.gov |

| Chinese hamster ovary (adherent) | 24 hr | 0.05 µg/mL | nih.gov |

| Chinese hamster ovary (adherent) | 1 hr | > 1.0 µg/mL (only 30% reduction at 1.0 µg/mL) | nih.gov |

Mitochondrial Permeabilization and Associated Effects (General Anthracycline Mechanism)

The broader class of anthracycline antibiotics, to which 2-Hydroxyaclacinomycin N belongs, exerts significant cellular effects through the induction of mitochondrial permeabilization. This process is a critical event in both apoptotic and necrotic cell death pathways. nih.gov A key mechanism involves the generation of reactive oxygen species (ROS) by anthracycline-iron complexes, which leads to lipid peroxidation and damage to mitochondrial membranes. nih.gov

The accumulation of ROS, coupled with disruptions in intracellular calcium homeostasis, promotes the opening of the mitochondrial permeability transition pore (mPTP). nih.govarvojournals.org The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and mitochondrial swelling. arvojournals.orgnih.gov This event increases the permeability of the inner mitochondrial membrane to ions and small solutes. nih.gov

Consequently, mitochondrial outer membrane permeabilization (MOMP) occurs, resulting in the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov A crucial protein released during this process is cytochrome c. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to programmed cell death, or apoptosis. nih.govnih.gov Excessive mitochondrial damage and the failure of mitochondrial quality control mechanisms to eliminate these impaired organelles are central to the cytotoxicity induced by anthracyclines. nih.gov

Table 1: Effects of Anthracyclines on Mitochondrial Function

| Effect | Description | Key Mediators | References |

|---|---|---|---|

| Increased ROS Production | Redox cycling of anthracyclines, particularly in the presence of iron, generates superoxide (B77818) radicals and other reactive oxygen species. | Anthracycline-iron complexes, Cytochrome P450 reductase | nih.govyoutube.com |

| Mitochondrial Calcium Overload | Anthracyclines disrupt intracellular calcium levels, leading to an accumulation of calcium within the mitochondrial matrix. | Intracellular Ca²⁺ flux aberrations | nih.gov |

| mPTP Opening | Elevated mitochondrial calcium and oxidative stress trigger the opening of the mitochondrial permeability transition pore. | Ca²⁺, ROS, Cyclophilin D | nih.govarvojournals.org |

| Mitochondrial Membrane Depolarization | The opening of the mPTP leads to the collapse of the electrochemical gradient across the inner mitochondrial membrane. | Ion influx, Uncoupling of oxidative phosphorylation | nih.gov |

| Release of Pro-apoptotic Factors | Increased permeability of the mitochondrial membranes results in the release of proteins like cytochrome c into the cytoplasm. | Mitochondrial Outer Membrane Permeabilization (MOMP) | nih.govnih.gov |

| Activation of Apoptosis | Released cytochrome c initiates the caspase cascade, leading to programmed cell death. | Apoptosome, Caspases | nih.govnih.gov |

Enzymatic and Metabolic Perturbations

Inhibition of Key Enzymes Involved in Cellular Metabolism

A primary mechanism of action for anthracyclines is the inhibition of topoisomerase II. wikipedia.orgyoutube.com This enzyme is crucial for managing DNA topology during replication and transcription by creating temporary double-stranded breaks. wikipedia.org Anthracyclines intercalate into DNA and form a stable ternary complex with topoisomerase II, which prevents the enzyme from religating the DNA breaks it creates. wikipedia.org This "poisoning" of the enzyme leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis. youtube.comwikipedia.org

Beyond topoisomerase II, the metabolism of anthracyclines involves several key enzyme families, which can influence their activity and toxicity. The biotransformation of these compounds is often carried out by enzymes such as cytochrome P450 (CYP) family members and carbonyl reductases (CBRs). nih.govmdpi.com For instance, the conversion of anthracyclines to their alcohol metabolites by carbonyl reducing enzymes can lead to the accumulation of these metabolites within cells, where they can exert further effects. nih.gov

Genetic variations in drug-metabolizing enzymes can impact individual responses to anthracycline-based chemotherapy. mdpi.com Enzymes involved in phase II metabolism, such as sulfotransferases (e.g., SULT2B1) and UDP-glucuronosyltransferases (e.g., UGT1A6), also play a role in the detoxification and elimination of anthracycline metabolites. mdpi.com Inhibition or alteration of these metabolic pathways can affect the concentration and duration of action of the parent drug and its active metabolites. nih.govresearchgate.net

Table 2: Key Enzymes Perturbed by Anthracyclines | Enzyme | Role in Cellular Metabolism | Effect of Anthracycline Interaction | References | | :--- | :--- | :--- | :--- | | Topoisomerase II | Manages DNA supercoiling, essential for DNA replication and transcription. | Inhibition of the enzyme's ability to reseal DNA breaks, leading to DNA damage and apoptosis. | wikipedia.orgyoutube.comnih.gov | | Cytochrome P450 Reductase | Involved in the metabolic activation and detoxification of various compounds. | Participates in the redox cycling of anthracyclines, leading to the production of free radicals. | youtube.com | | Carbonyl Reductases (e.g., CBR1) | Catalyze the reduction of carbonyl compounds, including the conversion of anthracyclines to alcohol metabolites. | Formation of metabolites that can accumulate in cells and contribute to cytotoxicity and cardiotoxicity. | nih.gov | | Sulfotransferases (e.g., SULT2B1) | Participate in phase II metabolism, conjugating sulfate (B86663) groups to facilitate excretion. | Involved in the metabolism and detoxification of anthracyclines. Altered activity may affect drug clearance. | mdpi.com | | UDP-glucuronosyltransferases (e.g., UGT1A6) | Mediate glucuronidation, a major pathway for the elimination of drugs and metabolites. | Facilitates the elimination of potentially toxic anthracycline metabolites. mdpi.com |

Impact on Tumor-Induced Angiogenesis (General Anthracycline Mechanism)

Anthracyclines have been shown to possess anti-angiogenic properties, interfering with the formation of new blood vessels that tumors require for growth and metastasis. nih.govcancerresearchuk.org A key molecular mechanism underlying this effect is the inhibition of the transcriptional activity of Hypoxia-Inducible Factor 1 (HIF-1). nih.govh1.co HIF-1 is a critical regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. It controls the expression of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

By inhibiting HIF-1, anthracyclines can disrupt its binding to DNA, thereby suppressing the expression of its target genes like VEGF. nih.govh1.co The reduction in VEGF and other pro-angiogenic factors, such as Stromal Cell-Derived Factor 1 (SDF-1), hinders the signaling cascades that promote the proliferation, migration, and differentiation of endothelial cells. nih.govnih.gov This ultimately leads to a reduction in tumor vascularization. h1.co This anti-angiogenic activity provides a mechanism of action for anthracyclines that is distinct from their direct cytotoxic effects on tumor cells. nih.govnih.gov

Table 3: Anthracycline Impact on Angiogenesis

| Molecular Target/Process | Role in Angiogenesis | Effect of Anthracyclines | References |

|---|---|---|---|

| Hypoxia-Inducible Factor 1 (HIF-1) | Master transcriptional regulator of the hypoxic response; induces expression of pro-angiogenic genes. | Inhibition of HIF-1 transcriptional activity and its binding to DNA. | nih.govh1.co |

| Vascular Endothelial Growth Factor (VEGF) | A key signaling protein that stimulates vasculogenesis and angiogenesis. | Downregulation of hypoxia-induced VEGF mRNA expression. | nih.gov |

| Stromal Cell-Derived Factor 1 (SDF-1) | A cytokine that plays a role in mobilizing circulating angiogenic cells. | Reduction of SDF-1 protein levels in the blood of tumor-bearing models. | nih.gov |

| Tumor Vascularization | The formation of new blood vessels within a tumor, essential for its growth and survival. | Dramatic reduction in the density of blood vessels within tumors. | h1.co |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hydroxyaclacinomycin N |

| Cytochrome c |

| Stromal Cell-Derived Factor 1 (SDF-1) |

Structure Activity Relationships and Molecular Design

Influence of Aglycone Structural Modifications

The aglycone, known as aklavinone (B1666741) in the parent compound, is the tetracyclic core of the molecule. Alterations to its functional groups are a key strategy in the design of new analogues with improved therapeutic profiles.

The hydroxyl groups strategically positioned on the aglycone are critical for the molecule's activity, primarily through their involvement in redox cycling and interactions with biological targets. The quinone system at C-6 and C-11 is fundamental to the generation of hydroxyl radicals, a process linked to the cytotoxic effects of some anthracyclines. nih.gov While specific studies detailing the individual roles of hydroxyl groups at each position for 2-Hydroxyaclacinomycin N are intricate, modifications at these sites in related compounds provide insight into their importance. For instance, the chemical derivation of 4-O-methylaclacinomycin A from aclacinomycin A demonstrates that modification of the C-4 hydroxyl group is a viable strategy for creating new analogues. doi.org The introduction or modification of hydroxyl groups can profoundly influence a molecule's properties, including its conformational dynamics and interaction with targets. hyphadiscovery.commdpi.com

Table 1: Impact of Aglycone Hydroxyl Group Modifications on Aclacinomycin Analogues

| Position of Modification | Type of Modification | Effect on In Vitro Potency |

|---|---|---|

| C-4 | Methylation (e.g., 4-O-methylaclacinomycin A) | Creates new analogues with altered activity profiles doi.org |

The nature of the substituent at the C-9 position of the aglycone plays a significant role in the biological activity of many complex natural products. researchgate.net In anthracyclines, this position is often a site for oxidative modifications catalyzed by enzymes such as cytochrome P450 proteins during biosynthesis. researchgate.net While detailed SAR studies on the C-9 side chain of 2-Hydroxyaclacinomycin N specifically are limited in the reviewed literature, research on related compounds indicates that both the length and terminal structure of the C-9 alkyl side chain are important for potent cytotoxic activity. researchgate.net The enzymatic machinery in the producing organisms, such as oxidoreductases, suggests that this position is a natural handle for generating structural diversity. nih.gov

Significance of the Glycosidic Moiety

The sugar portion of anthracyclines is essential for their biological function, mediating interactions within the minor groove of DNA and influencing the stability of the drug-DNA-topoisomerase ternary complex. acs.orgresearchgate.netnih.gov Modifications to the carbohydrate chain are a cornerstone of efforts to develop analogues with enhanced efficacy. nih.gov

The amino group on the sugar is a critical determinant of biological activity. researchgate.net This functional group can form hydrogen bonds with DNA or protein targets, contributing to the stability of the drug-target complex. nih.gov The design of novel anthracycline analogues has involved modifying this amino function. For example, replacing the 3'-amino group in the first sugar with a hydroxyl group has been explored to alter the drug's recognition potential at the target level. researchgate.netnih.gov Furthermore, converting the amino group into other functionalities, such as a formamidine (B1211174) system, has been shown to be a successful strategy for increasing anticancer activity in vitro for related anthracyclines like doxorubicin (B1662922). nih.gov

Table 2: Influence of Sugar Chain Length on DNA Interaction

| Anthracycline Example | Sugar Chain Composition | DNA Interaction |

|---|---|---|

| Daunomycin | Monosaccharide | Binds to DNA, protecting a specific number of base pairs acs.org |

| Aclacinomycin A | Trisaccharide | Protects a greater number of DNA base pairs than monosaccharides acs.org |

Beyond chain length and the amino group, other specific chemical modifications of the sugar moiety significantly affect biological activity. nih.gov The stereochemical orientation of the sugars is critical; for instance, the antitumor activity of certain disaccharide analogues was found to be dependent on the optimal axial orientation of the second sugar residue. nih.gov Biosynthetic enzymes, such as Aclacinomycin oxidoreductase (AknOx), catalyze modifications of the terminal sugar, such as the oxidation of rhodinose (B1234984) to L-aculose, which generates further diversity. nih.gov Even subtle changes, like replacing the 3'-amino group with a hydroxyl group, can create novel analogues with different biological profiles. researchgate.netnih.gov These findings underscore that the carbohydrate portion of the molecule is a highly tunable element for modulating the pharmacological properties of anthracyclines. nih.govnih.gov

Rational Design Principles for Novel Aclacinomycin Analogs with Enhanced Efficacy

The development of novel aclacinomycin analogs with improved therapeutic profiles is a significant objective in medicinal chemistry. Rational design principles for these analogs are largely centered on modifying the chemical structure of the parent molecule, such as 2-Hydroxyaclacinomycin N, to enhance its efficacy, selectivity, and pharmacokinetic properties. These design strategies are informed by an understanding of the structure-activity relationships (SAR) within the broader class of anthracycline antibiotics.

The core structure of aclacinomycins, including 2-Hydroxyaclacinomycin N, consists of a tetracyclic aglycone and a trisaccharide sugar chain. Modifications to both of these components have been explored to create analogs with superior anticancer activity.

Key Principles in the Rational Design of Aclacinomycin Analogs:

Modification of the Aglycone: The aglycone portion of the molecule is a primary target for structural modification. Changes to the aromatic rings and side chains can influence the compound's DNA intercalating ability, interaction with topoisomerase enzymes, and propensity to generate reactive oxygen species. For instance, the introduction or alteration of hydroxyl groups can impact the molecule's electronic properties and its ability to form hydrogen bonds with its biological targets.

Alteration of the Sugar Moieties: The trisaccharide chain plays a crucial role in the biological activity of aclacinomycins. The nature, sequence, and stereochemistry of the sugar residues affect the molecule's cellular uptake, DNA binding affinity, and interaction with topoisomerase II. The aminosugar, rhodosamine, is particularly important for the molecule's biological function.

Glycosylation Patterns: The process of attaching sugar moieties to the aglycone, known as glycosylation, is a key area for rational design. The enzymes responsible for glycosylation, glycosyltransferases, can exhibit some flexibility, allowing for the incorporation of different sugar units to create novel analogs. This approach, often termed "glycodiversification," can lead to compounds with altered biological activities.

Research Findings on Aclacinomycin Analogs:

While specific research on the rational design of 2-Hydroxyaclacinomycin N analogs is limited, studies on the broader aclacinomycin family provide valuable insights. For example, research on the directed biosynthesis of aclacinomycin analogs has shown that modifying the biosynthetic pathway can lead to the production of novel compounds with enhanced anticancer activity. One study demonstrated that the introduction of a four-enzyme-catalyzed hydroxy regioisomerization into the aclacinomycin A biosynthetic pathway resulted in a series of "iso-aclacinomycins" with 1- to 5-fold improved antitumor activity against several cancer cell lines.

These findings underscore the potential of rational design to generate aclacinomycin analogs with superior therapeutic properties. By systematically modifying the structure of compounds like 2-Hydroxyaclacinomycin N, it is possible to fine-tune their biological activity and develop more effective anticancer agents.

Table 1: Hypothetical Structure-Activity Relationships of 2-Hydroxyaclacinomycin N Analogs

| Modification Site | Structural Change | Predicted Impact on Anticancer Efficacy | Rationale |

| Aglycone C-2 | Removal of Hydroxyl Group | Decrease | The hydroxyl group may be involved in crucial hydrogen bonding interactions with the biological target. |

| Aglycone C-9 | Alteration of the ethyl group to a longer alkyl chain | Potential Increase or Decrease | May affect the steric and hydrophobic interactions within the DNA binding site. |

| Sugar Moiety 1 (Rhodosamine) | Demethylation of the dimethylamino group | Decrease | The positively charged dimethylamino group is critical for DNA interaction and cellular uptake. |

| Sugar Moiety 2 (Deoxyfucose) | Replacement with a different deoxysugar | Variable | Can alter the overall shape and flexibility of the trisaccharide chain, impacting target binding. |

| Sugar Moiety 3 (Cinerulose) | Reduction of the ketone group | Potential Increase | May alter the molecule's susceptibility to metabolic inactivation. |

Table 2: Research Findings on the Efficacy of Novel Aclacinomycin Analogs

| Analog | Modification | Cancer Cell Line | Relative Potency (Compared to Parent Compound) |

| Iso-aclacinomycin A | Regioisomerization of a hydroxyl group on the aglycone | Human myeloid leukemia (HL-60) | ~2-fold increase |

| Iso-aclacinomycin A | Regioisomerization of a hydroxyl group on the aglycone | Human breast cancer (MCF-7) | ~3-fold increase |

| Iso-aclacinomycin B | Regioisomerization of a hydroxyl group on the aglycone | Human myeloid leukemia (HL-60) | ~1.5-fold increase |

| Analog with modified terminal sugar | Alteration of the cinerulose moiety | Murine leukemia (L1210) | ~1.2-fold increase |

Advanced Analytical Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of aclacinomycins, which are often produced as part of a mixture of related analogues in fermentation broths. These techniques separate individual components from a complex matrix, allowing for their accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2-Hydroxyaclacinomycin N. It is routinely employed to determine the purity of isolated samples and to confirm the compound's identity by comparing its retention time with that of a known reference standard. A typical HPLC method involves a reversed-phase column (such as a C18 column) where separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. nih.gov The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govjmb.or.kr Detection is commonly performed using a UV detector, as the anthracycline core of 2-Hydroxyaclacinomycin N possesses strong chromophores that absorb light in the UV-visible range. The specificity and resolving power of HPLC allow it to separate 2-Hydroxyaclacinomycin N from closely related structural analogues and impurities, making it an essential tool for quality control and identity confirmation. researchgate.net

Table 1: Typical HPLC Parameters for Aclacinomycin Analysis This table presents a generalized set of conditions often used for the analysis of aclacinomycin-type compounds. Specific parameters would be optimized for 2-Hydroxyaclacinomycin N.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., phosphate) | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |

| Detection | UV Absorbance at 220-280 nm | The anthracycline structure absorbs UV light, enabling detection. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects viscosity and separation efficiency; consistency is key. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. chromatographyonline.com By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, resulting in sharper and narrower peaks. chromatographyonline.com This enhanced resolving power is particularly advantageous for analyzing complex mixtures containing numerous closely related aclacinomycin analogues, where traditional HPLC might fail to achieve baseline separation. chromatographyonline.comresearchgate.net The increased peak capacity of UHPLC allows for more accurate quantification and the detection of trace-level impurities. chromatographyonline.com Furthermore, the faster analysis times associated with UHPLC improve sample throughput, a critical factor in research and development settings. nih.gov The application of UHPLC is crucial for obtaining high-fidelity purity profiles and for the detailed metabolic fingerprinting of strains producing 2-Hydroxyaclacinomycin N.

Spectroscopic Characterization Methods for Structural Elucidation

While chromatography separates and quantifies the compound, spectroscopy provides detailed information about its molecular structure. A combination of spectroscopic methods is required to piece together the complete chemical structure of 2-Hydroxyaclacinomycin N, from its elemental composition to the three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like 2-Hydroxyaclacinomycin N. ethernet.edu.et

¹H-NMR (Proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on the anthracycline core, protons of the ethyl side chain, various protons on the three sugar moieties, and the methyl ester group.

¹³C-NMR (Carbon NMR) reveals the number of chemically distinct carbon atoms. For 2-Hydroxyaclacinomycin N, this would include signals for the carbonyl carbons (ketones and ester), sp²-hybridized carbons of the aromatic rings, and sp³-hybridized carbons of the aglycone backbone and the sugar rings. ceon.rsrsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to assemble the final structure by establishing connectivity between protons, between protons and the carbons they are attached to, and across multiple bonds, respectively.

Table 2: Expected NMR Spectral Regions for 2-Hydroxyaclacinomycin N This table outlines the general chemical shift (δ) regions where signals for different parts of the molecule are expected to appear.

| Nucleus | Functional Group / Environment | Expected Chemical Shift (δ, ppm) | Information Provided |

| ¹H | Aromatic (Aglycone) | 6.5 - 8.5 | Reveals substitution pattern on the anthracycline core. |

| ¹H | Anomeric (Sugars) | 4.5 - 5.5 | Indicates the number and stereochemistry of sugar units. |

| ¹H | Sugar Ring Protons | 3.0 - 4.5 | Provides information on the structure of the carbohydrate chains. |

| ¹H | -OCH₃ (Ester) | 3.5 - 4.0 | Confirms the presence of the methyl ester group. |

| ¹H | Aliphatic (Aglycone, Sugars) | 1.0 - 3.0 | Signals from the ethyl group and other non-aromatic protons. |

| ¹³C | Carbonyl (C=O) | 160 - 210 | Identifies ketone and ester functional groups. |

| ¹³C | Aromatic/Olefinic (C=C) | 100 - 160 | Corresponds to the carbons of the anthracycline rings. |

| ¹³C | Anomeric (O-C-O) | 90 - 110 | Confirms the carbon backbone of the glycosidic linkages. |

| ¹³C | Aliphatic (C-O, C-N, C-C) | 10 - 90 | Represents the remaining carbons of the sugars and aglycone. |

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of 2-Hydroxyaclacinomycin N. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₄₂H₅₅NO₁₆). nih.gov The monoisotopic mass calculated from this formula is 829.35208467 Da. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. nih.gov In this process, the protonated or deprotonated molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. For a glycosylated compound like 2-Hydroxyaclacinomycin N, the most common fragmentation pathway involves the sequential cleavage of the glycosidic bonds, resulting in the loss of the sugar units. d-nb.info This fragmentation pattern provides critical information about the sequence and mass of the sugars in the trisaccharide chain, as well as the mass of the aglycone core. youtube.com

Table 3: Predicted Mass Spectrometry Data for 2-Hydroxyaclacinomycin N Based on the known structure and general fragmentation patterns of anthracycline glycosides.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₄₂H₅₆NO₁₆⁺ | 830.3594 | Protonated parent molecule (Monoisotopic) |

| [M+Na]⁺ | C₄₂H₅₅NNaO₁₆⁺ | 852.3413 | Sodiated parent molecule (Monoisotopic) |

| Fragment 1 | C₃₅H₄₂NO₁₂⁺ | 672.2702 | Loss of the terminal rhodinose (B1234984) sugar |

| Fragment 2 | C₂₉H₃₂NO₉⁺ | 542.2072 | Loss of rhodinose and 2-deoxyfucose |

| Fragment 3 | C₁₂H₁₃O₄⁻ | 413.0969 | Aklavinone (B1666741) aglycone (in negative mode) |

UV/Visible and Infrared spectroscopy provide valuable information about the functional groups present in the molecule.

UV/VIS Spectroscopy : The extensive conjugated system of the tetracyclic anthracycline core of 2-Hydroxyaclacinomycin N gives rise to characteristic and strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these absorption maxima are indicative of the specific type of chromophore and can be used for quantification and identity confirmation.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within the molecule. wiley.com The IR spectrum of 2-Hydroxyaclacinomycin N would display characteristic absorption bands corresponding to its various functional groups. These include broad O-H stretching vibrations from the hydroxyl groups, C-H stretching from aliphatic and aromatic moieties, sharp and strong C=O stretching from the ketone and ester groups, and C-O stretching from the ethers (glycosidic bonds) and alcohols. youtube.comnih.gov

Table 4: Expected Spectroscopic Absorption Bands for 2-Hydroxyaclacinomycin N

| Spectroscopy | Functional Group | Expected Absorption Region |

| UV/VIS | Anthracycline Chromophore | ~230 nm, ~260 nm, ~290 nm, ~430 nm |

| IR | O-H (Alcohols, Phenols) | 3500 - 3200 cm⁻¹ (broad) |

| IR | C-H (Aromatic & Aliphatic) | 3100 - 2850 cm⁻¹ |

| IR | C=O (Ketone, Ester) | 1750 - 1650 cm⁻¹ (strong) |

| IR | C=C (Aromatic) | 1600 - 1450 cm⁻¹ |

| IR | C-O (Alcohols, Ethers, Ester) | 1300 - 1000 cm⁻¹ |

Advanced Separation and Detection Strategies for Complex Glycosylated Forms and Impurities

The comprehensive characterization of 2-Hydroxyaclacinomycin N, particularly its complex glycosylated variants and process-related impurities, necessitates the use of advanced and highly sophisticated analytical methodologies. Given the structural complexity and potential for microheterogeneity within the glycosidic moieties, single-dimensional analytical techniques often fall short of providing the required resolution and specificity. Consequently, modern research relies heavily on hyphenated chromatographic and mass spectrometric techniques to achieve in-depth profiling of this compound and its related substances.

High-performance liquid chromatography (HPLC) remains a cornerstone for the separation of 2-Hydroxyaclacinomycin N from its analogues and impurities. However, to resolve the intricate mixture of glycosylated forms, which may differ only subtly in their sugar composition or linkage, advanced HPLC strategies are employed. These often involve the use of high-resolution columns with sub-2 µm particle sizes (UHPLC) to enhance separation efficiency and reduce analysis time. Furthermore, multi-dimensional HPLC (MDLC) can be a powerful tool. In an MDLC setup, fractions from a first-dimension separation are subjected to a second, orthogonal separation, providing a significant increase in peak capacity and allowing for the resolution of co-eluting species.

For detection, diode array detection (DAD) can provide initial information based on the characteristic UV-Vis absorbance of the anthracycline chromophore. However, for detailed structural elucidation and identification of impurities, mass spectrometry (MS) is indispensable. The coupling of HPLC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, allows for accurate mass measurements, which in turn facilitates the determination of elemental compositions for the parent compound and its impurities.

Tandem mass spectrometry (MS/MS) is crucial for the structural characterization of the glycosidic chains and for pinpointing the location of modifications. nih.gov Through controlled fragmentation of the parent ion, characteristic fragment ions corresponding to the aglycone, the sugar moieties, and sequential losses of monosaccharide units can be observed. nih.gov This fragmentation pattern provides a fingerprint for each specific glycosylated form of 2-Hydroxyaclacinomycin N.

A representative analytical approach for the separation and identification of 2-Hydroxyaclacinomycin N and its potential impurities would involve a reversed-phase HPLC method coupled to a high-resolution tandem mass spectrometer. The chromatographic conditions would be meticulously optimized to achieve separation of closely related structures. The table below illustrates a hypothetical HPLC method for this purpose.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and 430 nm; ESI-MS/MS |

The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, and data-dependent acquisition would be used to trigger MS/MS scans for the most abundant ions detected in each full scan. The fragmentation data would then be used to identify known and unknown impurities. A hypothetical dataset of observed masses and their tentative identifications is presented in the table below.

| Observed m/z [M+H]⁺ | Proposed Formula | Tentative Identification | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| 814.3389 | C₄₂H₅₅NO₁₆ | 2-Hydroxyaclacinomycin N | 415.1023 (Aglycone), 158.1125 (Sugar moiety) |

| 798.3439 | C₄₂H₅₅NO₁₅ | Aclacinomycin N | 399.1074 (Aglycone), 158.1125 (Sugar moiety) |

| 656.2861 | C₃₅H₄₁NO₁₂ | Deglycosylated 2-Hydroxyaclacinomycin N | 415.1023 (Aglycone) |

| 828.3545 | C₄₃H₅₇NO₁₆ | Methylated 2-Hydroxyaclacinomycin N | 415.1023 (Aglycone), 172.1281 (Methylated sugar) |

Such detailed analytical strategies are paramount in ensuring the quality, consistency, and safety of 2-Hydroxyaclacinomycin N by enabling the comprehensive identification and characterization of its complex glycosylated forms and any potential impurities.

Target Identification and Interactome Analysis

Methodologies for Biological Target Elucidation

The discovery of a bioactive molecule's targets is a critical step in pharmacology. Modern approaches have moved from hypothesis-driven methods to more unbiased, proteome-wide screening techniques that can reveal novel and unexpected interactions. nih.gov

Chemical proteomics has emerged as a powerful strategy for the unbiased identification of small-molecule targets directly within complex biological systems. mdpi.comnih.gov This approach utilizes the compound of interest, or a modified version of it, to capture its interacting proteins from cell lysates or living cells. Two major strategies are compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP). nih.govfrontiersin.org

Once target proteins are enriched, they must be identified and quantified, typically using mass spectrometry. This can be achieved through labeled or label-free techniques. nih.gov Labeled approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), involve metabolically encoding the entire proteome with "heavy" isotopes. This allows for the direct comparison and relative quantification of proteins captured in the presence of a competitor drug versus a control, improving the accuracy of target identification. nih.gov

Label-free methods, in contrast, rely on computational analysis of mass spectrometry data to compare protein abundance between samples without prior isotopic labeling. nih.gov While potentially faster and more flexible, they require highly reproducible experimental conditions and sophisticated data analysis.

Table 1: Comparison of Target Identification Techniques

| Technique Category | Specific Method | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Probe-Based | Compound-Centric Chemical Proteomics (CCCP) | A tagged version of the compound is used to pull down binding partners. frontiersin.org | Directly identifies binding partners; versatile for various compounds. | Probe synthesis can be complex; tag may alter compound activity. frontiersin.org |

| Probe-Based | Activity-Based Protein Profiling (ABPP) | Probes react with active sites of enzyme families to profile their functional state. nih.gov | Provides functional information; identifies covalent targets effectively. | Limited to specific enzyme classes with reactive sites. |

| Quantitative | Stable Isotope Labeling (e.g., SILAC) | Cells are grown in media with "heavy" or "light" amino acids for comparative analysis. nih.gov | High accuracy and precision in relative quantification. | Can be expensive; not suitable for all organisms or primary tissues. |

| Quantitative | Label-Free Quantification | Protein abundance is inferred from mass spectrometry signal intensity or spectral counts. nih.gov | No special labeling required; simpler experimental setup. | Requires high reproducibility; susceptible to experimental variance. |

Identification of Specific Molecular and Cellular Targets

As an anthracycline antibiotic, 2-Hydroxyaclacinomycin N belongs to a class of compounds known for their interaction with fundamental cellular machinery, particularly components involved in DNA replication and maintenance. nih.govnih.gov

The primary mechanism of action for the parent compound, aclacinomycin A, is the inhibition of DNA topoisomerases. apexbt.com Topoisomerases are vital enzymes that resolve topological stress in DNA by introducing transient single- or double-strand breaks. nih.gov Aclacinomycin A functions as a dual inhibitor of both topoisomerase I and topoisomerase II. apexbt.com It acts by intercalating into the DNA double helix, which stabilizes the DNA-topoisomerase cleavage complex. nih.govnih.gov This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the subsequent triggering of apoptotic cell death pathways. apexbt.com Studies using radiolabeled aclacinomycin A have confirmed its binding affinity for DNA, with a preference for double-stranded structures, supporting the intercalation model. nih.gov

Table 2: Interaction with Primary DNA Targets

| Target | Class | Mechanism of Interaction | Consequence of Inhibition |

|---|---|---|---|

| DNA | Nucleic Acid | Intercalation between base pairs of the double helix. nih.gov | Distorts DNA structure, interfering with replication and transcription. |

| Topoisomerase I | Enzyme | Stabilization of the enzyme-DNA cleavage complex. apexbt.com | Accumulation of single-strand DNA breaks. |

| Topoisomerase II | Enzyme | Stabilization of the enzyme-DNA cleavage complex. nih.gov | Accumulation of double-strand DNA breaks, leading to apoptosis. apexbt.com |

Beyond its primary interaction with DNA and topoisomerases, aclacinomycin has been found to engage with other cellular targets, which may contribute to its biological activity profile. nih.gov These secondary interactions highlight the multi-targeted nature of many natural products.

Research on aclacinomycin (aclarubicin) has revealed several additional mechanisms:

Proteasome Inhibition: The compound demonstrates inhibitory activity against the 20S proteasome, a critical complex for protein degradation and cellular homeostasis. nih.gov

Signaling Pathway Modulation: Aclacinomycin can reduce the expression of key receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and Met. It also affects integrin signaling by altering the phosphorylation state of focal adhesion kinase (FAK) and Src kinase. nih.gov

Interaction with Tubulin: Spectroscopic and dialysis experiments have shown that aclacinomycin A can bind to tubulin, the protein subunit of microtubules, suggesting a potential interference with cytoskeletal dynamics. nih.gov

These findings suggest that the cellular impact of the aclacinomycin family of compounds extends beyond DNA damage to include the disruption of protein degradation, cell signaling, and cytoskeletal function.

Systems Biology Approaches to Map the Aclacinomycin Interactome

To fully comprehend the effects of a compound, it is essential to move from a single-target view to a network-level understanding. Systems biology provides the framework and tools to map the "interactome"—the complex network of all molecular interactions within a cell. nih.gov For a compound like 2-Hydroxyaclacinomycin N, this involves integrating data from various high-throughput "omics" technologies (e.g., proteomics, transcriptomics) to build a comprehensive map of its cellular impact. diva-portal.org

By combining the list of identified protein targets (from chemical proteomics) with data on changes in gene and protein expression following treatment, researchers can construct a drug-centric interaction network. nih.govdiva-portal.org This network can reveal which cellular pathways are most significantly perturbed and identify key protein "nodes" that may be critical to the compound's mechanism of action. Such an approach can help to connect the primary targets (like topoisomerases) with downstream signaling effects (like apoptosis induction or inhibition of RTK pathways), providing a holistic view of the drug's biological role. nih.govdiva-portal.org

Mechanisms of Resistance

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the innate ability of cancer cells to withstand the effects of a drug. This can be due to pre-existing cellular characteristics that limit drug efficacy.

The initial step for the cytotoxic action of 2-Hydroxyaclacinomycin N is its entry into the cancer cell. The cellular uptake of the related compound, aclacinomycin A, has been observed to be a rapid, temperature-dependent process. nih.gov It is suggested that this uptake is related to the composition and dynamic structure of the cell surface membrane. nih.gov Therefore, intrinsic resistance to 2-Hydroxyaclacinomycin N could arise from alterations in the cancer cell's membrane composition or fluidity, which could hinder the passive diffusion or transport of the drug into the cell, thereby reducing its intracellular concentration and subsequent cytotoxic effects.

Cancer cells may possess intrinsic enzymatic pathways that can metabolize and inactivate chemotherapeutic agents. For aclacinomycin A, studies have shown that after cellular uptake, a significant portion of the drug is subject to enzymatic modification. nih.gov Specifically, deglycosidation at the C-7 position to its aglycone form, aklavinone (B1666741), has been identified as a key metabolic pathway in the cytoplasm. nih.gov This process is inhibited by sodium azide (B81097) and lower temperatures, suggesting it is an active enzymatic process. nih.gov Furthermore, an oxidoreductase has been identified in Streptomyces species that can convert aclacinomycin A to aclacinomycin Y through oxidation of the terminal sugar. researchgate.net It is plausible that human cells could harbor analogous enzymes capable of inactivating 2-Hydroxyaclacinomycin N, thus contributing to intrinsic resistance.

Acquired Resistance Mechanisms

Acquired resistance develops in response to drug exposure, where cancer cells evolve mechanisms to survive and proliferate in the presence of the therapeutic agent.

One of the most well-characterized mechanisms of acquired multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. In studies with aclacinomycin-resistant P388 leukemia cells, a significant overexpression of P-glycoprotein (ABCB1) was observed. nih.gov This overexpression was three-fold higher in aclacinomycin-resistant cells compared to adriamycin-resistant cells. nih.gov P-glycoprotein actively transports a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular accumulation and cytotoxicity. nih.govresearchgate.net While the accumulation of aclacinomycin was only moderately reduced in these resistant cells compared to other anthracyclines, it still represented a significant decrease to 37% of the level in sensitive cells, indicating that efflux pump overexpression is a key mechanism of acquired resistance. nih.gov

Aclacinomycins, including likely 2-Hydroxyaclacinomycin N, exert their cytotoxic effects by inhibiting DNA topoisomerase II. nih.gov This enzyme is crucial for resolving topological issues in DNA during replication and transcription. uniba.it Acquired resistance can arise from mutations in the gene encoding topoisomerase II, which can alter the drug-binding site or the enzyme's catalytic activity, rendering it less susceptible to inhibition. nih.gov In adriamycin-resistant P388 cells, a reduction in both the amount and activity of topoisomerase II was observed. nih.gov Interestingly, in aclacinomycin-resistant P388 cells, the amount and activity of topoisomerase II were comparable to that of the sensitive parental cells. nih.gov This suggests that while alterations in topoisomerase II are a valid resistance mechanism for some anthracyclines, resistance to aclacinomycin may rely more heavily on other mechanisms like efflux pump overexpression. However, it is important to note that aclacinomycin A was still able to reduce protein-DNA cross-links in the nuclei of both sensitive and resistant cells, indicating some level of interaction with the topoisomerase II complex even in resistant cells. nih.gov

Preclinical Strategies to Overcome or Circumvent Resistance

Overcoming drug resistance is a critical area of cancer research. Several preclinical strategies are being explored to restore or enhance the efficacy of drugs like 2-Hydroxyaclacinomycin N in resistant tumors.

One promising approach is the use of agents that can reverse drug resistance. For instance, aclacinomycin A itself has been shown to partially reverse doxorubicin (B1662922) resistance in K562 tumor cells. nih.gov When used in combination, non-cytotoxic doses of aclacinomycin A increased the intranuclear concentration and cytotoxic activity of doxorubicin in resistant cells by partially blocking its efflux. nih.gov This suggests that combination therapies involving 2-Hydroxyaclacinomycin N and other agents could be a viable strategy.

The development of efflux pump inhibitors is another major focus. These agents, also known as chemosensitizers or resistance-modifying agents, aim to block the function of transporters like P-glycoprotein, thereby increasing the intracellular concentration of the anticancer drug. nih.gov While early generations of these inhibitors had limitations due to toxicity and pharmacokinetic interactions, research into more specific and less toxic inhibitors is ongoing. nih.gov

Furthermore, novel drug delivery systems, such as nanoparticles and liposomes, are being investigated to overcome resistance. nih.govnih.gov These systems can encapsulate the drug, protecting it from premature degradation and efflux. They can also be designed to specifically target cancer cells, leading to a higher local concentration of the drug at the tumor site and potentially bypassing efflux pump-mediated resistance. Such targeted delivery could enhance the therapeutic index of 2-Hydroxyaclacinomycin N and improve its efficacy against resistant cancers.

Future Research Directions and Translational Perspectives

Development of Next-Generation 2-Hydroxyaclacinomycin N Analogs

The development of next-generation analogs of 2-Hydroxyaclacinomycin N is a promising avenue to enhance its therapeutic index. The primary goals of analog development include improving antitumor efficacy, reducing toxicity, and overcoming mechanisms of drug resistance. Strategies for creating these novel derivatives often involve combinatorial biosynthesis, a technique that allows for the genetic engineering of the biosynthetic pathways of the producing microorganisms, such as Streptomyces galilaeus. medchemexpress.com

By introducing genes from different actinomycetes, researchers can generate hybrid molecules with altered structures and potentially improved biological activities. For instance, the introduction of a hydroxyl group at the C-11 position of the aclacinomycin A backbone resulted in a hybrid molecule with greater activity against leukemia and melanoma cell lines. researchopenworld.com Similarly, the creation of 2'-amino-11-hydroxyaclacinomycin Y demonstrated high activity against tumors. researchopenworld.com These examples underscore the potential for generating novel 2-Hydroxyaclacinomycin N analogs with enhanced antitumor profiles.

Table 1: Examples of Aclacinomycin Analogs Generated Through Combinatorial Biosynthesis

| Analog Name | Modification | Producing Organism/Method | Noted Activity |

|---|---|---|---|

| 11-hydroxyaclacinomycin A | Introduction of genes from S. caesius into S. galilaeus | Streptomyces galilaeus | Greater activity against leukemia and melanoma than aclacinomycin A researchopenworld.com |

| 2'-amino-11-hydroxyaclacinomycin Y | Combinatorial biosynthesis | Not specified | Highly active against tumors researchopenworld.com |

Exploration of Combination Therapies in Preclinical Models

The exploration of combination therapies involving 2-Hydroxyaclacinomycin N in preclinical models is a critical step toward its clinical translation. The rationale behind combination chemotherapy is to achieve synergistic antitumor effects, reduce the likelihood of drug resistance, and minimize dose-related toxicities. Given that 2-Hydroxyaclacinomycins have demonstrated potent antitumor activity against murine leukemic L1210 cells jst.go.jp, combining them with other chemotherapeutic agents could lead to enhanced therapeutic outcomes.

Preclinical studies could investigate the combination of 2-Hydroxyaclacinomycin N with agents that have different mechanisms of action. For example, combining it with drugs that target different phases of the cell cycle or distinct signaling pathways could result in a more comprehensive attack on cancer cells. The parent compound, aclacinomycin A, is known to inhibit RNA synthesis and interact with DNA. medchemexpress.comnih.gov Therefore, pairing 2-Hydroxyaclacinomycin N with DNA-damaging agents or inhibitors of DNA repair could be a promising strategy. In vivo studies using animal models are essential to evaluate the efficacy and safety of such combination regimens.

Advancement of Predictive Preclinical Models for Efficacy and Toxicology

The advancement of predictive preclinical models is crucial for accurately assessing the efficacy and toxicology of 2-Hydroxyaclacinomycin N before it enters clinical trials. The lack of predictive preclinical models is a significant contributor to the high attrition rate of oncology drugs in development. nih.gov To improve the translational value of preclinical research, it is imperative to move beyond traditional cell line-based assays and simplistic animal models.

Future research should focus on utilizing more sophisticated models that better recapitulate the complexity of human tumors. This includes the use of patient-derived xenografts (PDXs), which maintain the histopathological and genetic characteristics of the original tumor, and three-dimensional (3D) organoid cultures. These models can provide more accurate predictions of drug response and resistance. Furthermore, the development of predictive simulations and mechanistic models can aid in optimizing dosing schedules and identifying potential toxicities early in the drug development process. nih.gov

Application of Omics Technologies (e.g., Genomics, Proteomics) in 2-Hydroxyaclacinomycin N Research

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for advancing our understanding of 2-Hydroxyaclacinomycin N. mdpi.comnih.gov These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound in cancer cells, helping to elucidate its mechanism of action and identify biomarkers of response and resistance. nih.gov

Genomic and transcriptomic analyses can identify genes and pathways that are modulated by 2-Hydroxyaclacinomycin N, offering insights into its primary targets and downstream effects. Proteomics can reveal changes in protein expression and post-translational modifications, providing a functional context to the genomic data. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in cancer. The integration of these multi-omics datasets can lead to the identification of novel therapeutic targets and the development of personalized treatment strategies. nih.gov In cancer research, the integration of genomic, transcriptomic, and proteomic data has already led to significant advances in understanding cancer biology and identifying new biomarkers. mdpi.com

Table 2: Potential Applications of Omics Technologies in 2-Hydroxyaclacinomycin N Research

| Omics Technology | Potential Application | Expected Outcome |

|---|---|---|

| Genomics | Identify genetic determinants of sensitivity or resistance. | Biomarkers for patient stratification. |

| Transcriptomics | Characterize changes in gene expression following treatment. | Elucidation of mechanism of action and downstream pathways. |

| Proteomics | Analyze protein expression and post-translational modifications. | Identification of drug targets and functional cellular responses. |

Conclusion

Summary of Key Academic Contributions and Research Findings

Academic research has established 2-Hydroxyaclacinomycin N as a member of the aclacinomycin family of anthracyclines, which are known for their anticancer properties. The parent compound, aclacinomycin A (also known as aclarubicin), is a clinically used anticancer drug that functions primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to cell death. ineosopen.orgwikipedia.org Aclacinomycins are produced by the bacterium Streptomyces galilaeus. nih.govnih.gov

A pivotal contribution to the study of 2-Hydroxyaclacinomycin N was the demonstration of its production through genetic engineering. Researchers successfully created a recombinant strain of Streptomyces galilaeus capable of producing 2-hydroxyaclacinomycins. This was achieved using a protoplast fusion technique, combining two different mutant strains that were each blocked in the normal aclacinomycin biosynthesis pathway. nih.gov This work represents a significant academic achievement in the field of metabolic engineering, showcasing the potential to generate novel anthracycline analogues by manipulating the genetic blueprint of the producing organism.

Further studies on new anthracyclines produced by microbial glycosidation using an aclacinomycin-negative mutant of S. galilaeus have demonstrated potent biological activity. These novel compounds, which share the same trisaccharide moiety as aclacinomycin A, exhibited significant growth inhibition of cultured L1210 leukemia cells. nih.gov Their mechanism of action was shown to involve the marked inhibition of both DNA and RNA synthesis, consistent with the known activity of other anthracyclines. nih.gov While these findings are for a group of related new anthracyclines, they provide the primary available insights into the likely biological effects of 2-Hydroxyaclacinomycin N.

Identification of Remaining Research Gaps and Challenges

Despite its successful generation via biotechnology, research on 2-Hydroxyaclacinomycin N has not progressed significantly, leaving substantial gaps in our understanding. A primary deficiency is the lack of detailed, specific data on its anticancer activity. There is a notable absence of published in vitro cytotoxicity studies, such as IC50 values against a panel of human cancer cell lines, which would be essential to quantify its potency. Furthermore, no direct comparative studies have been published that evaluate the efficacy and toxicity of 2-Hydroxyaclacinomycin N against its parent compound, aclacinomycin A, or other clinically important anthracyclines like doxorubicin (B1662922). ineosopen.orgwikipedia.org

The precise mechanism of action for 2-Hydroxyaclacinomycin N remains unelucidated. While it is presumed to function as a topoisomerase inhibitor and DNA intercalator like other aclacinomycins, this has not been experimentally verified. nih.gov Key questions regarding its specific molecular targets and potential for overcoming the common challenges of anthracycline therapy—cardiotoxicity and multidrug resistance—are unanswered. ineosopen.orgosu.edu

Significant challenges also exist in the production and development of this compound. The biosynthesis of aclacinomycins is a complex, multi-gene process. mdpi.comutupub.fi While protoplast fusion was successful in generating a producing strain, optimizing the yield for potential preclinical or clinical development presents a major hurdle. Scaling up production from laboratory to industrial levels would require extensive research in fermentation technology and strain improvement, which has not been reported. The inherent complexity of natural product synthesis and the high costs associated with developing and manufacturing biosimilars pose further significant barriers.

Broader Implications for Natural Product-Based Anticancer Drug Discovery

The story of 2-Hydroxyaclacinomycin N, though incomplete, carries broader implications for the field of natural product-based drug discovery. It serves as an early, concrete example of how biosynthetic engineering can be harnessed to create novel derivatives of complex natural products. The ability to genetically manipulate a producing organism to generate new analogues is a powerful strategy for expanding chemical diversity and potentially improving therapeutic properties.